Ethyl 4-ethoxybenzoylformate

CAS No.: 70080-61-4

Cat. No.: VC2269241

Molecular Formula: C12H14O4

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70080-61-4 |

|---|---|

| Molecular Formula | C12H14O4 |

| Molecular Weight | 222.24 g/mol |

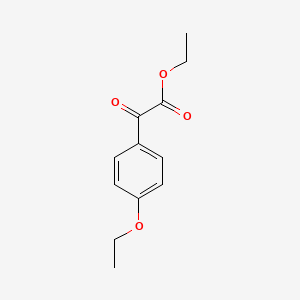

| IUPAC Name | ethyl 2-(4-ethoxyphenyl)-2-oxoacetate |

| Standard InChI | InChI=1S/C12H14O4/c1-3-15-10-7-5-9(6-8-10)11(13)12(14)16-4-2/h5-8H,3-4H2,1-2H3 |

| Standard InChI Key | HJVOTTIXQHVSBN-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C(=O)C(=O)OCC |

| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)C(=O)OCC |

Introduction

Chemical Identity and Structure

Basic Information

Ethyl 4-ethoxybenzoylformate is an aromatic α-keto ester characterized by a 4-ethoxy substituent on the benzoyl group. Its structure includes a benzene ring with an ethoxy group at the para position, connected to a glyoxylate moiety with an ethyl ester group. The compound combines features of benzoylformates and ethoxybenzoates, creating a molecule with unique chemical properties.

Structural Comparison

When examining the molecular structure, ethyl 4-ethoxybenzoylformate shares similarities with ethyl benzoylformate (CAS: 1603-79-8), differing only by the addition of an ethoxy group at the para position of the benzene ring. This modification likely alters its physicochemical properties while maintaining the reactivity pattern characteristic of α-keto esters.

Physical and Chemical Properties

Predicted Physical Properties

Based on structural similarities to ethyl benzoylformate, the following physical properties can be predicted for ethyl 4-ethoxybenzoylformate:

Chemical Reactivity

The reactivity of ethyl 4-ethoxybenzoylformate is expected to be dominated by the α-keto ester functionality, similar to ethyl benzoylformate. Key reaction sites include:

-

The carbonyl groups are susceptible to nucleophilic attack

-

The α-keto group can participate in condensation reactions

-

The ethoxy substituent may influence electronic distribution on the aromatic ring

-

The compound likely undergoes hydrogenation reactions similar to ethyl benzoylformate

Synthesis Methods

Comparative Synthesis Analysis

Applications and Research Significance

Research Applications

Similar to ethyl benzoylformate, which has been used in "preparation of diaminoethanediyl bismethylpyridinium salts for designing recyclable organocatalysts" , ethyl 4-ethoxybenzoylformate could potentially serve as:

-

A substrate for enantioselective hydrogenation studies

-

A reagent in the preparation of chiral alcohols

-

A precursor for bioactive compounds

-

A model compound for studying electronic effects of para substituents on reactivity

Catalytic Transformations

Hydrogenation Studies

Research on ethyl benzoylformate indicates significant potential for catalytic transformations of ethyl 4-ethoxybenzoylformate. The enantioselective hydrogenation of ethyl benzoylformate over platinum catalysts has been extensively studied, achieving up to 85% enantiomeric excess under optimized conditions . The para-ethoxy substitution in ethyl 4-ethoxybenzoylformate would likely influence:

-

Adsorption behavior on catalyst surfaces

-

Enantioselectivity in asymmetric hydrogenation

-

Reaction kinetics and catalyst deactivation patterns

-

Optimal reaction conditions for maximum yield and selectivity

Catalyst Considerations

Studies on the hydrogenation of ethyl benzoylformate over Pt/Al₂O₃ modified with cinchonidine demonstrated that:

"The kinetic results showed higher enantioselectivity and lower initial rates tending asymptotically to a constant value as the amount of modifier increased. The maximum enantiomeric excess (ee) and the initial hydrogenation rate or turnover frequency obtained under optimized conditions with an initial concentration of 5.6 mmol L⁻¹ EBF at 25°C over 5% (w/w) Pt/Al₂O₃ were 85% (modifier-to-surface Pt of 1.28) and 109 h⁻¹ (modifier-to-surface Pt of 0.16), respectively."

The electronic effects of the ethoxy group would likely alter these parameters for ethyl 4-ethoxybenzoylformate, potentially offering different catalyst performance profiles.

Comparative Analysis with Related Compounds

Structural Comparisons

Table 2: Structural Comparison of Benzoylformate Derivatives

Reactivity Differences

The para substituent in ethyl 4-ethoxybenzoylformate would affect:

-

The electrophilicity of the α-keto carbonyl group

-

The stability of reaction intermediates

-

The binding affinity to catalysts in asymmetric transformations

-

The outcome of nucleophilic addition reactions

The electron-donating nature of the ethoxy group would likely decrease the electrophilicity of the carbonyl carbons compared to unsubstituted ethyl benzoylformate, potentially altering reaction rates and selectivity patterns.

Future Research Directions

Synthetic Optimization

Future research on ethyl 4-ethoxybenzoylformate could focus on:

-

Developing efficient, high-yield synthesis methods

-

Exploring green chemistry approaches to its preparation

-

Investigating one-pot synthesis strategies

-

Optimizing purification techniques to remove impurities that might affect catalyst performance

Applications Development

Potential avenues for applications research include:

-

Exploring its utility in asymmetric synthesis as a chiral building block

-

Investigating its potential in pharmaceutical development

-

Studying its performance in catalytic systems compared to unsubstituted analogs

-

Examining structure-activity relationships in various chemical and biological systems

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume